ALPHA-CAROTENE

Descripción general

Descripción

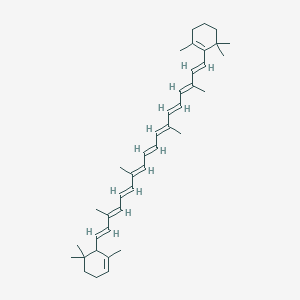

Alpha-carotene (C₄₀H₅₆) is a provitamin A carotenoid and a potent antioxidant found in orange and dark-green vegetables such as carrots, spinach, and pumpkins . Structurally, it differs from beta-carotene by the position of a single double bond in one of its cyclic end groups, leading to distinct biological activities. Unlike beta-carotene, which converts fully to retinol (vitamin A), this compound provides only half the vitamin A activity . However, emerging research highlights its superior antioxidant and anticancer properties compared to other carotenoids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of alpha-carotene occurs through a series of enzymatic reactions within plant cells. It is derived from the precursor molecule, geranylgeranyl diphosphate (GGPP), which serves as the building block for various carotenoids. The pathway for this compound biosynthesis involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process often includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) . Green chemistry methods, such as enzymatic hydrolysis and homogenization, are also employed to enhance the yield and purity of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Isomerization: this compound can undergo cis-trans isomerization under the influence of light or heat, leading to the formation of various geometric isomers.

Major Products Formed: The major products formed from these reactions include epoxides, dihydro derivatives, and various geometric isomers .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Alpha-carotene exhibits significant antioxidant activity, which helps neutralize free radicals in the body. This property is crucial in reducing oxidative stress, thereby lowering the risk of chronic diseases such as cancer and cardiovascular diseases. Studies indicate that higher blood levels of this compound are inversely associated with cancer mortality, suggesting its protective role against cancer development .

Role in Vision Health

This compound is a precursor to vitamin A, essential for maintaining healthy vision. It contributes to the prevention of age-related macular degeneration (AMD) and other ocular diseases by supporting retinal health and function .

Cardiovascular Health

Research has shown that this compound may improve cardiovascular health by reducing inflammation and enhancing endothelial function. Its consumption is linked to lower incidences of heart disease, making it a valuable component in heart-healthy diets .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are beneficial in managing conditions such as arthritis and metabolic syndrome. It modulates inflammatory pathways, potentially offering therapeutic benefits for chronic inflammatory diseases .

Fortification of Foods

This compound is increasingly used in food fortification strategies to combat vitamin A deficiency globally. Its incorporation into staple foods can enhance nutritional profiles, particularly in regions where diets are lacking in essential vitamins .

Nutraceuticals

As a nutraceutical ingredient, this compound is included in dietary supplements aimed at promoting health and preventing disease. Its bioavailability and efficacy make it a popular choice among manufacturers looking to enhance product formulations .

Cosmetic Applications

Due to its antioxidant properties, this compound is also utilized in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to combat oxidative damage makes it suitable for topical applications .

Crop Biofortification

This compound is being explored for biofortifying crops to improve their nutritional value. Genetic engineering techniques are being applied to enhance the levels of carotenoids in plants like carrots and papayas, which can help address micronutrient deficiencies in populations reliant on these staples .

Enhancing Plant Resilience

Research indicates that carotenoids like this compound play a role in plant stress responses, enhancing resilience against environmental stresses such as drought and disease. This application is vital for developing sustainable agricultural practices .

Clinical Studies on Cancer Prevention

A longitudinal study involving participants with varying levels of this compound intake demonstrated a significant reduction in cancer incidence among those with higher plasma levels of this compound. This study supports the hypothesis that dietary carotenoids can play a role in cancer prevention strategies .

Dietary Impact on Vision Health

A randomized controlled trial assessed the effects of this compound supplementation on individuals at risk for AMD. Results showed improved retinal function and reduced progression rates of vision loss, highlighting its potential as a preventive measure against visual impairment .

Mecanismo De Acción

Alpha-carotene exerts its effects primarily through its antioxidant properties. The conjugated double bonds in its structure allow it to neutralize free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues . Additionally, this compound is converted into retinol (vitamin A) in the body, which is essential for vision, immune function, and cellular growth . The molecular targets and pathways involved include the retinoid receptors and the antioxidant defense system .

Comparación Con Compuestos Similares

Comparison with Beta-Carotene

Antioxidant and Anticancer Efficacy

Alpha-carotene exhibits 38% greater antioxidant capacity than beta-carotene and is tenfold more effective in suppressing tumorigenesis in vitro and in vivo . For instance:

- In lung carcinogenesis models, this compound reduced tumor multiplicity by 70% compared to controls, outperforming beta-carotene .

- In human neuroblastoma cells (GOTO line), this compound induced G0-G1 cell cycle arrest at concentrations tenfold lower than beta-carotene .

Table 1: Comparative Anticancer Activity of Alpha- vs. Beta-Carotene

Epidemiological Associations

Higher serum this compound levels correlate with reduced mortality risks:

- A 14-year cohort study found a 39% lower all-cause mortality risk in individuals with the highest this compound levels .

- For upper aerodigestive tract cancers (esophageal, laryngeal), this compound levels inversely correlated with risk (OR: 0.19 for highest tertile), comparable to beta-carotene (OR: 0.10) .

Table 2: Mortality and Disease Risk Reduction

| Outcome | This compound Risk Reduction | Beta-Carotene Risk Reduction | Reference |

|---|---|---|---|

| All-cause mortality | 39% | Not significant | |

| Prostate cancer | 54% | None | |

| Upper aerodigestive cancers | 81% (OR: 0.19) | 90% (OR: 0.10) |

Provitamin A Activity and Dietary Considerations

Beta-carotene remains the primary dietary source of vitamin A due to its higher conversion efficiency (1 µg beta-carotene = 0.5 µg retinol vs. 1 µg this compound = 0.25 µg retinol) . However, this compound intake trends are declining in U.S. adults, particularly among males and low-income groups, raising concerns about long-term health impacts .

Comparison with Other Carotenoids

Structural and Functional Differences

- Lycopene: A non-provitamin A carotenoid with strong singlet oxygen quenching ability. Unlike this compound, it lacks cyclic end groups and is less studied for anticancer effects .

- Lutein/Zeaxanthin: Oxygenated carotenoids critical for eye health.

- Beta-Cryptoxanthin: A provitamin A carotenoid with anti-inflammatory properties but weaker antioxidant capacity than this compound .

Table 3: Key Carotenoid Properties

| Carotenoid | Provitamin A Activity | Key Function | Dietary Sources |

|---|---|---|---|

| This compound | Yes (low efficiency) | Antioxidant, anticancer | Carrots, spinach |

| Beta-carotene | Yes (high efficiency) | Vitamin A synthesis, immune support | Sweet potatoes, kale |

| Lycopene | No | Singlet oxygen quenching | Tomatoes, watermelon |

| Lutein | No | Macular pigment, eye health | Kale, egg yolks |

Actividad Biológica

Alpha-carotene is a naturally occurring carotenoid found in various fruits and vegetables, recognized for its antioxidant properties and potential health benefits. This article explores its biological activity, including its role in reducing the risk of chronic diseases, cognitive function enhancement, and muscle strength improvement.

Overview of this compound

This compound is a provitamin A carotenoid, chemically similar to beta-carotene but with distinct biological activities. It is primarily found in yellow-orange and dark green vegetables such as carrots, sweet potatoes, and spinach. Unlike beta-carotene, this compound has been shown to possess unique properties that may contribute to its health benefits.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals, thereby preventing cellular damage.

Table 1: Antioxidant Activity of this compound

1. Reduced Mortality Risk

A comprehensive study involving 3,810 participants over 14 years found that higher serum levels of this compound correlate with a lower risk of death from all causes. Specifically, individuals with serum this compound levels above 9 micrograms per deciliter had a 39% lower risk of dying compared to those with the lowest levels .

2. Cancer Prevention

This compound may play a role in cancer prevention, particularly lung cancer. A case-control study indicated that diets rich in fruits and vegetables high in this compound were associated with a decreased risk of lung cancer . Furthermore, this compound has demonstrated efficacy in inhibiting the growth of cancer cells in vitro .

3. Cognitive Function Enhancement

Research has shown that higher levels of this compound are linked to improved cognitive function and memory performance in older adults. This suggests that dietary intake of this compound-rich foods could be beneficial for maintaining cognitive health .

4. Muscle Strength Improvement

A recent study highlighted that this compound supplementation improved muscle strength in older adults, indicating its potential role in enhancing physical performance .

This compound's biological activities can be attributed to several mechanisms:

- Radical Scavenging : this compound effectively neutralizes free radicals due to its electron-rich structure.

- Cellular Protection : By reducing oxidative stress markers like malondialdehyde (MDA), it helps maintain cellular integrity.

- Gene Expression Modulation : Carotenoids may influence gene expression related to antioxidant defenses and inflammation.

Case Study 1: Serum this compound and Mortality

A longitudinal study analyzed serum this compound concentrations among a diverse population. The results indicated a clear inverse relationship between serum levels and mortality from various causes, reinforcing the need for dietary interventions focusing on carotenoid-rich foods .

Case Study 2: Cognitive Decline Prevention

In a cohort study targeting older adults at risk for cognitive decline, participants with higher dietary intake of fruits and vegetables rich in this compound exhibited significantly better cognitive scores compared to those with lower intakes .

Q & A

Q. Basic: What validated methodologies are recommended for quantifying alpha-carotene in biological matrices, and how can extraction efficiency be optimized?

This compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors. Key steps include:

- Sample preparation : Homogenize tissues in inert atmospheres to prevent oxidation. Use solvents like hexane or acetone for lipid extraction .

- Storage : Preserve samples at -80°C in liquid nitrogen to stabilize labile carotenoids .

- Calibration : Include internal standards (e.g., β-apo-8′-carotenal) to correct for matrix effects and recovery variability .

Method optimization should involve spike-and-recovery experiments to validate extraction efficiency across different matrices (serum, plant tissues).

Q. Basic: What factors influence this compound bioavailability in human intervention studies, and how are these controlled experimentally?

Bioavailability is modulated by:

- Dietary context : Co-consumption with lipids enhances absorption; use standardized meals in trials to control fat intake.

- Genetic polymorphisms : Screen participants for variants in BCMO1 (beta-carotene monooxygenase 1) to account for metabolic variability .

- Dose timing : Administer this compound in divided doses to mimic physiological intake patterns.

Blinding and placebo controls (e.g., using cellulose capsules indistinguishable from active supplements) mitigate confounding .

Q. Advanced: How can researchers design longitudinal studies to assess this compound’s role in chronic disease prevention while addressing confounding variables?

- Cohort selection : Stratify by smoking status, asbestos exposure, or genetic risk factors (e.g., NQO1 polymorphisms linked to oxidative stress) to isolate this compound effects .

- Endpoint selection : Use composite endpoints (e.g., lung cancer incidence + cardiovascular mortality) to capture multifactorial outcomes, as in the Beta Carotene and Retinol Efficacy Trial (CARET) design .

- Adjustment models : Apply Cox proportional hazards regression with time-dependent covariates to account for lifestyle changes during follow-up .

Q. Advanced: How should contradictory findings on this compound’s pro-oxidant effects (e.g., increased lung cancer risk in smokers) inform experimental hypotheses?

- Mechanistic studies : Use in vitro models with bronchial epithelial cells to test this compound’s redox behavior under high oxidative stress (e.g., simulated cigarette smoke exposure) .

- Dose-response analysis : Evaluate nonlinear effects via segmented regression, as adverse outcomes in trials like the Alpha-Tocopherol, Beta-Carotene (ATBC) Study occurred at supranutritional doses (20–30 mg/day) .

- Synergistic interactions : Test combinations with tocopherols to determine if antioxidant synergy mitigates pro-oxidant risks .

Q. Advanced: What statistical approaches are robust for analyzing nonlinear relationships between this compound intake and health outcomes?

- Fractional polynomial models : Capture U-shaped or threshold effects observed in epidemiological data.

- Mendelian randomization : Leverage genetic variants as instrumental variables to infer causality, reducing residual confounding .

- Meta-regression : Pool data from trials with varying dosages to identify inflection points where benefits plateau or reverse .

Q. Basic: How do researchers standardize this compound dosing in preclinical models to ensure translational relevance?

- Equivalence scaling : Convert human doses (mg/kg) to rodent equivalents using body surface area normalization.

- Vehicle selection : Use emulsifiers like Tween-80 to enhance solubility in animal feed .

- Tissue sampling : Measure liver and adipose tissue concentrations to account for storage differences between species.

Q. Advanced: What experimental designs differentiate this compound’s direct antioxidant effects from indirect genomic regulation?

- Knockout models : Use Bcmo1⁻/⁻ mice to isolate non-retinoid pathways .

- Transcriptomic profiling : Apply RNA sequencing to identify Nrf2-independent pathways modulated by this compound in oxidative stress models.

- Isotope tracing : Administer ¹³C-labeled this compound to track incorporation into lipid membranes versus metabolic byproducts .

Q. Basic: How are stability and isomerization of this compound managed during analytical workflows?

- Light/temperature control : Perform extractions under dim red light and refrigerated centrifuges to prevent cis-isomer formation .

- Chromatographic parameters : Use C30 columns and isocratic elution with methanol/MTBE gradients to resolve α- and β-carotene isomers .

- Quality checks : Include reference materials (e.g., NIST SRM 968e) for inter-laboratory validation .

Q. Advanced: How can multi-omics integration clarify this compound’s role in metabolic networks?

- Metabolomic correlation : Pair LC-MS carotenoid profiles with lipidomics data to identify associations with LDL oxidation markers.

- Microbiome interactions : Test fecal microbiota transplants in gnotobiotic models to assess gut microbial conversion efficiency .

- Epigenetic assays : Perform ChIP-seq for histone acetylation changes in carotenoid-rich diets to explore non-antioxidant mechanisms.

Q. Basic: What ethical and practical criteria (e.g., FINER framework) should guide this compound trial design?

- Feasibility : Ensure recruitment targets are achievable; the ATBC trial required 29,133 participants for adequate power .

- Novelty : Address gaps, such as this compound’s role in non-smoking populations.

- Ethics : Pre-screen high-risk groups (e.g., heavy smokers) for informed consent on potential adverse outcomes .

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893712 | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-70-2 | |

| Record name | α-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.